

# 4-Fluoro-2-methoxyaniline hydrochloride

## physical and chemical properties

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### Compound of Interest

Compound Name: 4-Fluoro-2-methoxyaniline  
hydrochloride

Cat. No.: B063386

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## An In-depth Technical Guide to 4-Fluoro-2-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and key applications of **4-Fluoro-2-methoxyaniline hydrochloride**. This compound is a significant synthetic intermediate in the pharmaceutical and fine chemical industries.

### Core Physical and Chemical Properties

The properties of 4-Fluoro-2-methoxyaniline and its hydrochloride salt are summarized below. Data for the free base (4-Fluoro-2-methoxyaniline) is included for reference, as it is more commonly reported.

Property	Value	Source
Compound Name	4-Fluoro-2-methoxyaniline hydrochloride	[1]
CAS Number	178671-97-1	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> ClFNO	[1]
Molecular Weight	177.6 g/mol	[1]
Purity	98%	[1]
InChI Key	MHQFRPFBJOEPGE-UHFFFAOYSA-N	[1]
Compound Name	4-Fluoro-2-methoxyaniline (Free Base)	[2][3]
CAS Number	450-91-9	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO	[3][4]
Molecular Weight	141.14 g/mol	[3][4][5]
Appearance	Colorless to Light Brown/Yellow Liquid/Solid	[6][7][8]
Boiling Point	215°C at 756 Torr; 207.89°C at 760 mmHg	[4][6]
Density	1.176 - 1.177 g/cm <sup>3</sup> at 20°C	[4][6]
Flash Point	79.53°C	[6]
pKa	4.60	[4]
Refractive Index	1.5400 to 1.5440	[4]

## Experimental Protocols

Detailed methodologies for the synthesis and subsequent reactions of 4-Fluoro-2-methoxyaniline are critical for its application in research and development.

## 1. Synthesis of 4-Fluoro-2-methoxyaniline from 4-Fluoro-2-nitroanisole

The most common synthesis route involves the reduction of 4-fluoro-2-nitroanisole.[\[4\]](#)[\[9\]](#)

- Method 1: Catalytic Hydrogenation
  - Reaction Setup: In an autoclave, add 4-fluoro-2-methoxy-1-nitrobenzene (470 g) and methanol (4000 ml).
  - Catalyst Addition: Under a nitrogen atmosphere, add a mixture of Raney Nickel (47 g) and methanol (470 ml) to the reaction mass.
  - Stirring: Stir the reaction mass at 25-30°C for 10-15 minutes.
  - Hydrogenation: Slowly introduce hydrogen gas into the autoclave up to a pressure of 3.0 kgs.
  - Monitoring and Work-up: Monitor the reaction for completion. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-fluoro-2-methoxyaniline.[\[10\]](#)
- Method 2: Reduction with Zinc and Hydrochloric Acid
  - An alternative method involves using reducing agents like zinc in the presence of hydrochloric acid to convert the nitro group to an amine.[\[4\]](#)

## 2. Exemplary Application: Synthesis of an Amide Intermediate

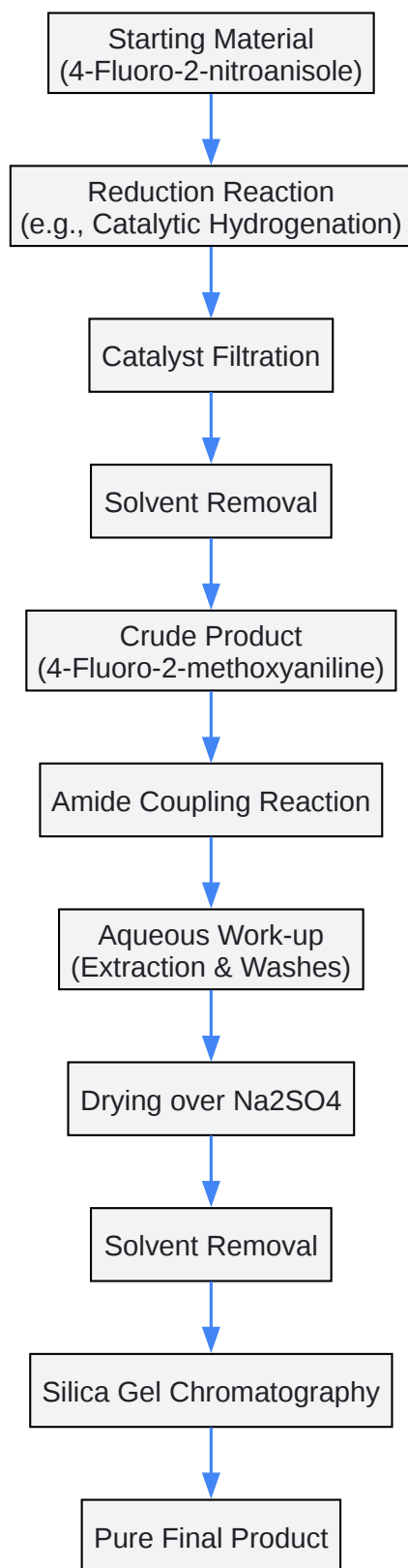
This protocol details the use of 4-Fluoro-2-methoxyaniline in an amide coupling reaction, a common step in the synthesis of pharmaceutical intermediates.[\[11\]](#)

- Reagent Preparation: To a solution of EDCI•HCl (858.8 mg, 4.48 mmol) in a mixture of DMF (10 mL) and CH<sub>2</sub>Cl<sub>2</sub> (10 mL), add OxymaPure (637.0 mg, 4.48 mmol) at room temperature.
- Stirring: Stir the reaction mixture for 5 minutes.
- Addition of Amine: Add 4-fluoro-2-methoxyaniline (704.2 mg, 4.48 mmol) in DMF (1 mL) followed by DIPEA (882 µL, 6.11 mmol).

- Reaction: Stir the resulting mixture for 10 hours at room temperature.
- Work-up:
  - Remove volatile components under reduced pressure.
  - Dilute the residue with ethyl acetate and add 1 N HCl (aq.).
  - Extract the mixture twice with ethyl acetate.
  - Wash the combined organic layers sequentially with saturated aqueous  $\text{NaHCO}_3$  (twice), water, and brine.
  - Dry the organic layer over  $\text{Na}_2\text{SO}_4$ .
- Purification: After filtration, concentrate the residue under reduced pressure. Purify the resulting residue by silica gel chromatography (eluent: ethyl acetate/n-hexane gradient from 8/92 to 66/34) to yield the final product.[\[11\]](#)

## Visualizations: Workflows and Applications

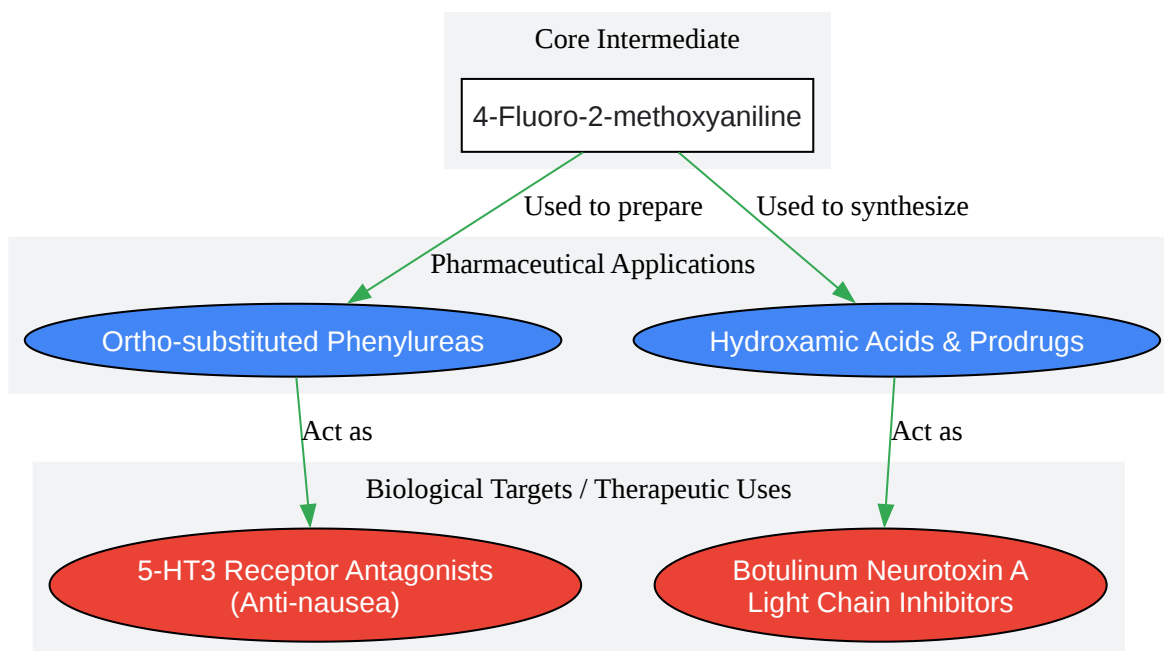
Diagram 1: Synthesis and Purification Workflow



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Caption: General workflow for the synthesis and purification of a 4-fluoro-2-methoxyaniline derivative.

Diagram 2: Key Applications as a Synthetic Intermediate



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Caption: Role of 4-Fluoro-2-methoxyaniline as an intermediate in drug development.

## Reactivity and Applications

4-Fluoro-2-methoxyaniline is a versatile synthetic intermediate primarily utilized in the pharmaceutical industry.<sup>[4][11]</sup> Its chemical structure, featuring an amine, a methoxy group, and a fluorine atom, allows for diverse chemical transformations.

- 5-Hydroxytryptamine (5-HT3) Receptor Antagonists: It serves as a key building block for preparing ortho-substituted phenylureas, which function as 5-HT3 receptor antagonists.<sup>[4][6]</sup>

[11] These agents are crucial in managing nausea and vomiting, particularly those induced by chemotherapy.[4]

- Botulinum Neurotoxin Inhibitors: The compound is used to synthesize hydroxamic acids and their prodrugs. These molecules act as inhibitors for the Botulinum neurotoxin A light chain, offering a therapeutic strategy against botulism.[4][6][11]
- General Organic Synthesis: It is also an important intermediate for creating a variety of substituted benzene products for fine chemical applications.[11]

## Safety and Handling

Based on available Safety Data Sheets (SDS), 4-Fluoro-2-methoxyaniline and its salts are hazardous materials that require careful handling.

- Hazards: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5][7][12] It is also known to cause skin and serious eye irritation.[5][12]
- Precautionary Measures:
  - Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[12]
  - Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12]
  - Wash hands and any exposed skin thoroughly after handling.[12]
  - Store in a cool, dry, and well-ventilated place with containers tightly closed.[12]
  - Ensure that eyewash stations and safety showers are readily accessible.[12]

This guide is intended for informational purposes for trained professionals. Always refer to a current Safety Data Sheet (SDS) before handling this chemical.

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